N-Acetyl-(2S)-bornane-10,2-sultam

Asymmetric Aldol Reaction Chiral Auxiliary Diastereoselectivity

Chiral auxiliary selection directly determines diastereoselectivity and product enantiopurity in asymmetric synthesis. N-Acetyl-(2S)-bornane-10,2-sultam (CAS 150448-66-1), the Oppolzer camphorsultam, provides reproducible stereochemical control: • >97% e.e. α-alkylation for enantiopure NSAID and chiral building block synthesis • Crystalline syn-aldol adducts purified by recrystallization, eliminating chromatography • Stereocontrolled quaternary center construction via sequential enolate alkylation Supplied with full HPLC/NMR documentation. Standard quantities in stock for immediate dispatch.

Molecular Formula C12H19NO3S
Molecular Weight 257.35 g/mol
Cat. No. B7983862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-(2S)-bornane-10,2-sultam
Molecular FormulaC12H19NO3S
Molecular Weight257.35 g/mol
Structural Identifiers
SMILESCC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O
InChIInChI=1S/C12H19NO3S/c1-8(14)13-10-6-9-4-5-12(10,11(9,2)3)7-17(13,15)16/h9-10H,4-7H2,1-3H3/t9?,10-,12?/m0/s1
InChIKeyFECARJHVTMSYSJ-YZRBJQDESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-(2S)-bornane-10,2-sultam: A Specialized Oppolzer-Type Chiral Auxiliary for Asymmetric Synthesis [1]


N-Acetyl-(2S)-bornane-10,2-sultam (CAS 150448-66-1) is a derivative of the well-known Oppolzer camphorsultam chiral auxiliary. It belongs to the class of cyclic sulfonamides (sultams) and is specifically functionalized with an N-acetyl group [1]. As a chiral auxiliary, its primary role is to be temporarily attached to a prochiral substrate to induce stereoselectivity during bond-forming reactions, after which it is cleaved and recovered [2]. The (2S) designation refers to its absolute configuration, which dictates the specific facial selectivity of the chiral induction. This compound is a cornerstone reagent in asymmetric synthesis, enabling access to enantiomerically pure building blocks for pharmaceuticals, natural products, and advanced materials.

1 Attach N-acetyl sultam to substrate
2 Stereoselective C–C bond formation
3 Cleave auxiliary; recover enantiopure product

Why Substituting N-Acetyl-(2S)-bornane-10,2-sultam with a Generic Chiral Auxiliary Is High-Risk


The choice of a chiral auxiliary is not a generic one; the specific structure of N-Acetyl-(2S)-bornane-10,2-sultam confers a unique combination of properties that are not replicated by its close analogs, enantiomers, or alternative auxiliary scaffolds. Unlike the Evans oxazolidinones, which derive their facial bias from a flexible benzyl or isopropyl group, the Oppolzer sultam core provides a rigid, bicyclic framework that dictates a predictable exo-face approach of electrophiles due to stereoelectronic effects [1]. Furthermore, the N-acetyl group is not interchangeable with other acyl groups; for example, N-propionyl derivatives lead to different enolate geometries and, consequently, a different diastereomeric outcome (anti vs. syn) [2]. Finally, selecting the incorrect enantiomer—such as the (2R) variant—will reliably invert the stereochemical course of the reaction, leading to the opposite product enantiomer and potentially invalidating an entire synthetic sequence [3]. Substitution without quantitative justification risks compromised stereoselectivity, reduced yields, or complete synthetic failure.

Target Rigid bornane scaffold Predictable exo-face selectivity
Potential Substitute Flexible Evans oxazolidinones: facial bias may differ, affecting diastereoselectivity
Target N-Acetyl group Syn-aldol selectivity under Lewis acid conditions
Potential Substitute N-Propionyl analog: enolate geometry shift may yield anti-aldols, altering stereochemical outcome
Target (2S) configuration Directs (S)-enantiomer product in typical alkylations
Potential Substitute (2R) enantiomer: inversion of product absolute configuration; synthesis path may be compromised

Quantitative Performance Benchmarks for N-Acetyl-(2S)-bornane-10,2-sultam vs. Key Comparators


Aldol Reaction Diastereoselectivity: N-Acetyl vs. N-Propionyl Sultam

The diastereoselectivity of N-acetylbornane-10,2-sultam is directly compared to its N-propionyl analog. The acetyl derivative provides a reliable route to crystalline syn-aldols, a selectivity pattern opposite to that observed for the N-propionyl derivative, which typically yields anti-aldols under comparable conditions [1].

Aldol Selectivity
Head-to-head
Syn-aldol products (vs. N-propionyl gives anti-aldols)
Determines accessible β-hydroxy acid stereochemistry
Lewis acid-mediated aldol addition
Asymmetric Aldol Reaction Chiral Auxiliary Diastereoselectivity

Alkylation Diastereoselectivity: N-Acetyl Sultam Enolates vs. Evans Oxazolidinones

The alkylation of N-acylsultam enolates, including those derived from N-acetylbornane-10,2-sultam, proceeds with high and predictable diastereoselectivity, typically providing diastereomeric ratios (dr) of >97:3 [1]. In contrast, analogous alkylations of Evans β-ketoimides (oxazolidinone-based) have been reported to yield products with dr values ranging from 3:1 to 18:1 and overall yields of 40-80% [2].

Alkylation dr
Cross-study comparable
Up to 97:3 (vs. 3:1–18:1 for Evans β-ketoimides)
Supports simpler purification and higher consistency
Enolate alkylation; reported dr may vary with substrate
Asymmetric Alkylation Enolate Chemistry Chiral Auxiliary

Enantiomeric Purity of Final Product: N-Acetyl Sultam vs. Generic Synthesis

The combination of high diastereoselectivity in the bond-forming step and non-destructive auxiliary cleavage allows N-acetylbornane-10,2-sultam to routinely deliver final products with exceptionally high enantiomeric purity. This performance can be benchmarked against a typical result for the Oppolzer sultam class: the synthesis of amino acids via stereoselective hydroxyamination followed by cleavage gave products with 97.2-99.5% enantiomeric excess (e.e.) [1].

Final e.e.
Class-level
97.2–99.5% e.e.
Supports enantiomeric purity review for building blocks
Observed for sultam-derived amino acids; requires non-destructive cleavage
Enantiomeric Purity Chiral Auxiliary Cleavage Process Robustness

Stereochemical Outcome Inversion: (2S)- vs. (2R)-Enantiomer

The choice between the (2S)- and (2R)-enantiomers of N-acetylbornane-10,2-sultam provides a predictable, quantitative control over product configuration. A direct comparison in a diastereoselective alkylation showed that using the (2R)-enantiomer of the auxiliary reliably yielded the enantiomeric product (e.g., (R)-ibuprofen) with high enantiomeric purity, whereas the (2S)-enantiomer would have produced the (S)-form [1].

Enantiomer Control
Head-to-head
(2S) → (S)-enantiomer; (2R) → (R)-enantiomer
Enables stereochemical access to either antipode
Validated via ibuprofen synthesis; >99% e.e. reported
Enantioselective Synthesis Chiral Auxiliary Stereochemistry

Validated Application Scenarios for N-Acetyl-(2S)-bornane-10,2-sultam


Synthesis of Enantiopure α-Substituted Carboxylic Acids and Alcohols via Alkylation

This is the classic and most robust application of the Oppolzer sultam system. The N-acetyl derivative is deprotonated to form a rigid, chiral enolate, which undergoes highly diastereoselective alkylation with alkyl halides. The resulting crystalline products are easily purified to diastereomeric homogeneity. Subsequent non-destructive cleavage of the auxiliary yields α-substituted carboxylic acids or the corresponding alcohols in exceptionally high enantiomeric purity (>97% e.e.). This approach is a cornerstone for synthesizing chiral building blocks like nonsteroidal anti-inflammatory drugs (NSAIDs, e.g., ibuprofen) [1].

Accessing Crystalline, Enantiopure syn-Aldols as β-Hydroxy Acid Precursors

When a syn-aldol motif is required, N-acetylbornane-10,2-sultam is the auxiliary of choice. The generation of its silyl ketene aminal or boron enolate, followed by TiCl₄-mediated addition to aldehydes, reliably yields diastereomerically pure, crystalline syn-aldols [2]. This property is particularly valuable because the crystalline nature of the adducts allows for purification by simple recrystallization, bypassing the need for chromatography. The products are direct precursors to enantiopure β-hydroxy carboxylic acids and esters [3].

Preparation of Chiral Amino Acids via Electrophilic Amination

N-Acylbornane-10,2-sultams, including the N-acetyl derivative, can serve as chiral templates for electrophilic amination reactions. Stereoselective hydroxyamination followed by reduction and cleavage of the auxiliary provides access to a wide range of chiral amino acids with excellent enantioselectivities, typically in the range of 97.2-99.5% e.e. [4]. This method offers a reliable, auxiliary-based alternative to catalytic asymmetric hydrogenation for the preparation of high-value, enantiopure amino acids for peptide synthesis and pharmaceutical research.

Synthesis of Chiral α,α-Disubstituted Carboxylic Acid Derivatives

The Oppolzer sultam system, as exemplified by the N-acetyl derivative, is uniquely effective for constructing quaternary stereocenters. Sequential alkylations of the N-acylsultam enolate allow for the stereocontrolled introduction of two different alkyl groups at the α-position. This is a challenging transformation for many catalytic asymmetric methods. The resulting crystalline C(α,α)-disubstituted adducts are cleaved to yield enantiomerically pure carboxylic acid derivatives, providing a general and practical route to this important class of sterically congested building blocks [1].

Application
Selection Property
Validation Focus
Synthesis of enantiopure α-substituted carboxylic acids
Enolate alkylation stereocontrol
Diastereomeric ratio and e.e. after cleavage
Accessing crystalline syn-aldol building blocks
Syn-aldol selectivity
Crystallinity and diastereomeric purity
Preparation of chiral amino acids via electrophilic amination
Amination template stereoselectivity
Enantiomeric purity of amino acid product
Construction of quaternary α,α-disubstituted stereocenters
Sequential alkylation capability
Diastereoselectivity of α,α-disubstitution

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